![molecular formula C10H15N3S B2365956 3-氨基-1-[4-(丙-2-基)苯基]硫脲 CAS No. 78862-76-7](/img/structure/B2365956.png)
3-氨基-1-[4-(丙-2-基)苯基]硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-[4-(propan-2-yl)phenyl]thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives have garnered significant attention due to their diverse biological and chemical applications. This compound, characterized by the presence of an amino group and a propan-2-ylphenyl group attached to the thiourea moiety, exhibits unique properties that make it valuable in various scientific fields.
科学研究应用
3-Amino-1-[4-(propan-2-yl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-Alzheimer’s effects.
Industry: The compound is used in the production of dyes, elastomers, and photographic films.
准备方法
Synthetic Routes and Reaction Conditions: 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea can be synthesized through several methods. One common approach involves the condensation of primary amines with carbon disulfide in an aqueous medium, followed by the addition of an isothiocyanate . This method is efficient and yields high-purity thiourea derivatives.
Industrial Production Methods: In industrial settings, the synthesis of 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea often involves large-scale reactions using automated reactors. The process typically includes the use of elemental sulfur and chloroform to produce thiocarbonyl surrogates, which are then reacted with primary amines to form the desired thiourea compound .
化学反应分析
Types of Reactions: 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
作用机制
The mechanism of action of 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosinase by forming strong hydrogen bonds with key amino acids in the enzyme’s active site . This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation disorders.
相似化合物的比较
3-Amino-1-[4-(propan-2-yl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
1-[(2-phenylacetyl)amino]-3-(4-propan-2-ylphenyl)thiourea: Similar structure but with an additional phenylacetyl group.
Indole-thiourea derivatives: These compounds exhibit strong tyrosinase inhibitory activity and are used in skin-brightening research.
The uniqueness of 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
3-Amino-1-[4-(propan-2-yl)phenyl]thiourea is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and practical applications.
属性
IUPAC Name |
1-amino-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-7(2)8-3-5-9(6-4-8)12-10(14)13-11/h3-7H,11H2,1-2H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUUHEFJHZFQON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)
![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)
![5-[5-(dithiolan-3-yl)pentanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2365876.png)
![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)
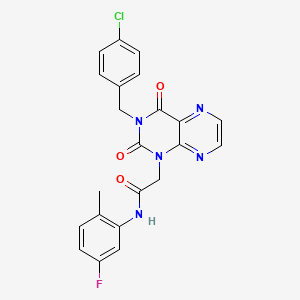
![1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2365881.png)
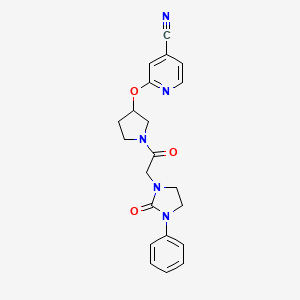
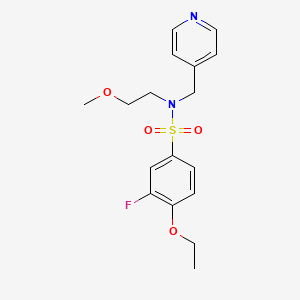
![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)
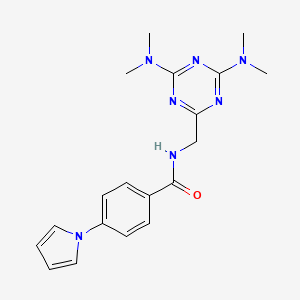
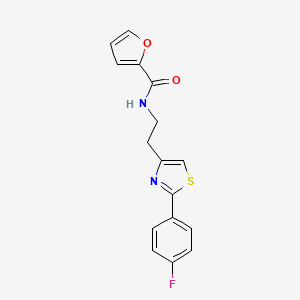
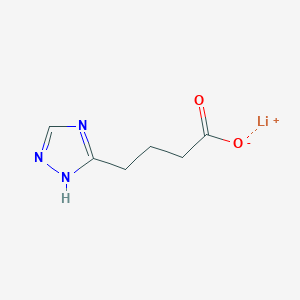
![5-Methyl-2-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2365891.png)
![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)
